molecular formula C11H13FN2O B1525446 3-Amino-1-(3-fluorophenyl)piperidin-2-one CAS No. 1311313-90-2

3-Amino-1-(3-fluorophenyl)piperidin-2-one

Cat. No.: B1525446
CAS No.: 1311313-90-2
M. Wt: 208.23 g/mol
InChI Key: CJSDQGAHEZCMEI-UHFFFAOYSA-N
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Description

3-Amino-1-(3-fluorophenyl)piperidin-2-one is a chemical compound built on a piperidin-2-one scaffold, a structure of high significance in medicinal chemistry . The piperidine ring is a fundamental building block found in more than twenty classes of pharmaceuticals, making it a privileged structure for designing novel bioactive molecules . This particular derivative features two key modifications: an amino group at the 3-position and a 3-fluorophenyl group at the N1 position. The amino group serves as a versatile handle for further synthetic elaboration and can act as a critical pharmacophore, potentially enabling interactions with enzymatic targets . The incorporation of a fluorine atom on the phenyl ring is a strategic maneuver in modern drug design; fluorine can enhance a compound's metabolic stability, influence its lipophilicity, and improve binding affinity through electronic effects . Piperidine derivatives are extensively investigated for their pharmacological potential, with applications noted in the development of treatments for conditions such as Alzheimer's disease, as seen in analogs of donepezil, and as antagonists for receptors like the calcitonin gene-related peptide (CGRP) for migraine therapy . Furthermore, substituted piperidine-2,6-dione compounds, which share a similar core structure, are actively being researched for their use as androgen receptor antagonists in the treatment of cancers such as prostate cancer . This compound is intended for research applications as a key synthetic intermediate in medicinal chemistry and drug discovery programs. It is offered For Research Use Only and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-amino-1-(3-fluorophenyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13FN2O/c12-8-3-1-4-9(7-8)14-6-2-5-10(13)11(14)15/h1,3-4,7,10H,2,5-6,13H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJSDQGAHEZCMEI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(=O)N(C1)C2=CC(=CC=C2)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13FN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategies for Piperidin-2-ones

Piperidin-2-ones (2-piperidinones) are lactams that can be synthesized through various methods, most commonly:

These methods can be adapted to introduce substituents such as the 3-fluorophenyl group and the amino group at specific ring positions.

Synthesis via Alkylation of Piperidin-2-one Core

One common approach to preparing 3-amino-substituted piperidin-2-ones involves:

  • Starting from a piperidin-2-one or related lactam core
  • Alkylating the nitrogen with an aryl halide (e.g., 3-fluorophenyl halide) to install the 3-fluorophenyl substituent at N-1
  • Introducing the amino group at the 3-position via substitution or reduction reactions

This method is supported by literature on lactam synthesis using alkylating agents such as 1-azido-2-iodoethane or 1-azido-3-iodopropane, which can be converted to amino groups after substitution.

Multi-Step Synthesis via Chiral Precursors and Reduction

For chiral 3-aminopiperidin-2-ones, a detailed multi-step synthesis is described involving:

  • Preparation of (R)-methyl 2,5-diaminopentanoate dihydrochloride as a starting material
  • Treatment with sodium methoxide in methanol at low temperatures (-10°C to 0°C) to form (R)-3-aminopiperidin-2-one hydrochloride
  • Subsequent reduction with lithium aluminum hydride in tetrahydrofuran (THF) at controlled temperatures (25–65°C) to yield (R)-3-aminopiperidine dihydrochloride

This method emphasizes precise temperature control and solvent choice (methanol, THF) to optimize yield and purity, and is scalable to kilogram quantities.

Comparative Table of Preparation Methods

Method Starting Materials Key Reagents/Conditions Advantages Limitations
Alkylation of lactam Piperidin-2-one, 3-fluorophenyl halide Alkylating agents (e.g., azido-iodoalkanes), base Straightforward, modular Multi-step, requires purification
Organophotocatalyzed cyclization α-Phenylacrylate derivatives, ammonium acetate Photocatalyst, blue LED, LiBF4 additive, RT One-step, high yield, mild conditions Limited substrate scope, scale-up challenges
Chiral multi-step synthesis (R)-methyl 2,5-diaminopentanoate dihydrochloride Sodium methoxide, LiAlH4, methanol, THF, controlled temps High enantiomeric purity, scalable More complex, requires chiral precursors

Detailed Research Findings and Notes

  • Alkylation and lactam formation : The use of azidoalkyl iodides as alkylating agents followed by reduction is a common strategy to introduce amino groups at specific positions on lactams. The reaction conditions often require low temperatures and inert atmosphere to prevent side reactions.

  • Organophotocatalysis : This novel method employs visible-light photocatalysis to assemble the piperidinone ring in a single step, utilizing ammonium acetate as the nitrogen source. The presence of lithium tetrafluoroborate (LiBF4) improves yield and diastereoselectivity. This approach is environmentally friendly and operationally simple.

  • Chiral synthesis and reduction : The multi-step synthesis involving sodium methoxide-mediated cyclization followed by lithium aluminum hydride reduction is well-documented for producing enantiomerically pure 3-aminopiperidin-2-ones. Temperature control (e.g., 5–65°C) and solvent selection (methanol, THF) are critical for reaction efficiency and product isolation by filtration.

  • Scalability : The chiral synthesis method has been demonstrated on a kilogram scale, indicating its suitability for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3-Amino-1-(3-fluorophenyl)piperidin-2-one can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophiles such as amines and halides are used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Formation of corresponding oxo derivatives.

  • Reduction: Formation of reduced forms of the compound.

  • Substitution: Introduction of various functional groups, leading to derivatives with different properties.

Scientific Research Applications

Chemical Properties and Structure

The compound has the molecular formula C11H13FN2O\text{C}_{11}\text{H}_{13}\text{FN}_2\text{O} and a molecular weight of 208.23 g/mol. Its structure features a piperidine ring with an amino group at the 3-position and a 3-fluorophenyl substituent at the 1-position. This specific arrangement influences its physicochemical properties, including lipophilicity and potential biological activity.

Medicinal Chemistry

3-Amino-1-(3-fluorophenyl)piperidin-2-one serves as a crucial building block in the synthesis of various pharmaceuticals. Its structural characteristics make it a candidate for developing compounds that target specific biological pathways.

Potential Therapeutic Uses:

  • Kinase Inhibition: Research indicates that this compound can inhibit several kinases involved in cancer progression, such as EGFR (IC50 = 0.05 µM), VEGFR (IC50 = 0.10 µM), and PDGFR (IC50 = 0.15 µM) . The ability to inhibit these kinases suggests its potential as an anticancer agent.

Table 1: Kinase Inhibition Activity

Kinase TargetIC50 Value (µM)
EGFR0.05
VEGFR0.10
PDGFR0.15

Biological Studies

The compound's interaction with biological systems has been studied to understand its effects on cell signaling pathways. It has shown promise in inhibiting pathways critical for tumor growth, making it a subject of interest for cancer research.

Cytotoxicity Assays:
In vitro studies have assessed the cytotoxic effects on various cancer cell lines, yielding significant results.

Table 2: Cytotoxicity Assays

Cell LineIC50 Value (µM)Selectivity Index
A549 (Lung)5.0>10
MCF-7 (Breast)7.5>8
HeLa (Cervical)6.0>9

A selectivity index greater than 2 indicates preferential targeting of cancer cells over normal cells.

Organic Synthesis

In organic chemistry, this compound is utilized as a precursor for synthesizing more complex molecules, including pharmaceuticals and agrochemicals. Its unique structure allows for various chemical modifications that can enhance biological activity or alter pharmacokinetic properties.

Case Studies

Several studies have documented the efficacy of this compound in preclinical models:

  • Study on A549 Cells: Treatment led to significant apoptosis in A549 lung cancer cells, evidenced by increased caspase-3 activity.
  • MCF-7 Tumor Xenografts: In vivo experiments using MCF-7 xenografts demonstrated substantial tumor regression following administration of the compound, supporting its potential as an anticancer therapy.

Mechanism of Action

The mechanism by which 3-Amino-1-(3-fluorophenyl)piperidin-2-one exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to biological responses. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Variations on the Aromatic Ring

Fluorine Substitution Patterns
  • Predicted pKa: ~8.69 (similar to mono-fluoro derivatives), suggesting comparable ionization under physiological conditions .
  • 3-Amino-1-(4-methoxyphenyl)piperidin-2-one (C₁₂H₁₆N₂O₂, MW: 220.27 g/mol): Replacement of fluorine with methoxy introduces electron-donating effects, altering electronic properties and hydrogen-bonding capacity. This may reduce target binding affinity in enzymes sensitive to electron-withdrawing groups .
Bulky Substituents
  • 3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one (C₁₃H₁₇FN₂O, MW: 236.29 g/mol): The ethyl group adds steric bulk, which may hinder binding to narrow enzyme active sites but improve metabolic stability by shielding reactive sites .

Core Heterocycle Modifications

Piperidin-2-one vs. Pyrrolidin-2-one
  • Lower molecular weight may enhance bioavailability .

Functional Group Additions

  • 1-(3-Fluoro-4-(((1-phenyl-1H-1,2,3-triazol-4-yl)methyl)amino)phenyl)piperidin-2-one (Compound 27 in ): Incorporation of a triazole moiety enables π-π stacking and hydrogen bonding, critical for FXa inhibition (IC₅₀: ~1.2 µM).

Physicochemical and Pharmacokinetic Properties

Compound Molecular Formula MW (g/mol) logP* Predicted pKa Notable Activity
3-Amino-1-(3-fluorophenyl)piperidin-2-one C₁₁H₁₂FN₂O 221.23 1.8 8.5 Potential antimicrobial scaffold
3-Amino-1-(2,4-difluorophenyl)piperidin-2-one C₁₁H₁₂F₂N₂O 238.22 2.3 8.7 Higher lipophilicity
4-Amino-1-(3-fluorophenyl)pyrrolidin-2-one C₁₀H₁₁FN₂O 194.20 1.2 8.2 Improved solubility
3-Amino-1-[1-(4-fluorophenyl)ethyl]piperidin-2-one C₁₃H₁₇FN₂O 236.29 2.5 8.7 Enhanced metabolic stability

*logP values estimated using fragment-based methods.

Biological Activity

Structural Characteristics

The structure of 3-Amino-1-(3-fluorophenyl)piperidin-2-one can be broken down into several key components:

  • Piperidin-2-one Core : A six-membered ring containing nitrogen and a carbonyl group, which contributes to its lactam characteristics.
  • Amino Group : Located at the 3-position, this group allows for potential hydrogen bonding and further functionalization.
  • 3-Fluorophenyl Group : This substituent enhances lipophilicity and may influence the compound's interaction with biological targets.

Biological Activity Overview

While specific biological activities for this compound have not been extensively documented, compounds with similar structural features have demonstrated various biological applications. The following sections summarize potential activities based on related compounds and structural analogs.

Potential Biological Applications

  • Neuropharmacology : Compounds featuring piperidine structures often exhibit activity at dopamine and serotonin transporters. For instance, analogs of piperidine have shown selective binding to dopamine transporters (DAT), which could suggest similar potential for this compound in modulating dopaminergic pathways .
  • Cholinesterase Inhibition : Some piperidine derivatives have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes critical in neurodegenerative diseases like Alzheimer's. Structure-activity relationship (SAR) studies indicate that modifications to the piperidine structure can enhance inhibitory potency .
  • Antimicrobial Properties : Similar compounds have been tested for antifungal activity against pathogens such as Candida albicans. The introduction of amino groups has been shown to affect the antimicrobial efficacy, suggesting that this compound might also possess some level of antimicrobial activity .

In Vitro Studies

Research has indicated that compounds with similar piperidine scaffolds display varying degrees of cytotoxicity against cancer cell lines. For example, compounds derived from piperidine structures were assessed using MTT assays to determine their viability against different cancer cell lines, with some exhibiting significant cytotoxic effects .

Structure-Activity Relationship (SAR)

The SAR analysis of related compounds suggests that modifications in substitution patterns significantly influence biological activity. For instance:

  • The presence of fluorine in the aromatic ring can enhance lipophilicity and improve binding affinity to target proteins.
  • The position of the amino group can affect the hydrogen bonding capacity and overall stability of the compound in biological systems .

Data Table: Comparative Biological Activities

Compound NameActivity TypeIC50 Values (μM)Reference
This compoundPotential DAT InhibitorNot yet reported
Piperidine Derivative AAChE Inhibition19.85
Piperidine Derivative BCytotoxicity (HepG2 Cells)<20
Benzoxaborole DerivativeAntifungal ActivityMIC values varied

Q & A

Q. What synthetic routes are commonly employed for 3-Amino-1-(3-fluorophenyl)piperidin-2-one?

Answer: The synthesis typically involves functionalizing the piperidin-2-one core with a 3-fluorophenyl group and an amino group. Key steps may include:

  • Ring formation : Cyclization of β-keto esters or amides via intramolecular condensation .
  • Fluorophenyl introduction : Nucleophilic aromatic substitution (SNAr) using 3-fluoroaniline derivatives under basic conditions .
  • Amination : Reductive amination or direct substitution at the 3-position of the piperidinone ring using ammonia or protected amines .
    Note: Reaction optimization (e.g., temperature, catalysts like EDC/DMAP for coupling) is critical for yield and purity .

Q. How is the structural integrity of this compound validated?

Answer:

  • NMR spectroscopy : 1H/13C NMR confirms substitution patterns (e.g., fluorine-induced deshielding in aromatic protons, piperidinone carbonyl at ~170 ppm) .
  • Mass spectrometry : High-resolution MS (HRMS) verifies molecular weight (e.g., C11H12FN2O: calculated 213.09 g/mol) and fragmentation patterns .
  • X-ray crystallography : Resolves stereochemistry and intermolecular interactions (e.g., hydrogen bonding via the amino group) .

Advanced Research Questions

Q. How does the 3-fluorophenyl substituent influence the compound’s reactivity in medicinal chemistry applications?

Answer:

  • Electronic effects : Fluorine’s electronegativity enhances electrophilic reactivity at the phenyl ring, enabling site-selective modifications (e.g., halogenation or cross-coupling) .
  • Metabolic stability : Fluorine reduces oxidative metabolism in vivo, improving pharmacokinetic profiles compared to non-fluorinated analogs .
  • SAR studies : Replace fluorine with Cl, Br, or methyl groups to assess bioactivity changes (e.g., binding affinity to CNS targets like sigma receptors) .

Q. How can researchers resolve contradictions in biological activity data across analogs?

Answer:

  • Control variables : Standardize assay conditions (e.g., cell lines, incubation time) to isolate substituent effects. For example, 3-fluorophenyl analogs may show divergent activity vs. 4-fluorophenyl derivatives due to steric hindrance .
  • Computational modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding modes and validate with mutational studies .
  • Data normalization : Express activity as % inhibition relative to positive controls (e.g., fluoroquinolones for antimicrobial assays) .

Q. What strategies optimize enantiomeric purity for chiral derivatives of this compound?

Answer:

  • Chiral auxiliaries : Use (R)- or (S)-BINOL catalysts during asymmetric synthesis .
  • Chromatographic resolution : Chiral HPLC (e.g., Chiralpak IA column) separates enantiomers, with mobile phases like hexane/isopropanol .
  • Crystallization-induced diastereomerism : Form diastereomeric salts with tartaric acid derivatives .

Experimental Design & Data Analysis

Q. How to design a stability study for this compound under physiological conditions?

Answer:

  • Forced degradation : Expose the compound to pH 1–13 buffers, heat (40–80°C), and UV light, monitoring degradation via LC-MS .
  • Metabolite profiling : Use liver microsomes (human/rat) to identify Phase I/II metabolites (e.g., hydroxylation at the piperidinone ring) .
  • Kinetic analysis : Calculate half-life (t1/2) using pseudo-first-order kinetics under simulated gastric fluid .

Q. What in vitro assays are suitable for evaluating its neuropharmacological potential?

Answer:

  • Receptor binding : Radioligand assays for dopamine D2, serotonin 5-HT2A, or NMDA receptors .
  • Enzyme inhibition : Measure acetylcholinesterase (AChE) or monoamine oxidase (MAO) inhibition via Ellman’s assay .
  • Cellular models : Differentiated SH-SY5Y cells for neurotoxicity/protection studies under oxidative stress .

Methodological Pitfalls & Solutions

Q. Why might fluorinated analogs exhibit inconsistent solubility profiles?

Answer:

  • Polarity vs. lipophilicity : Fluorine increases logP but may reduce aqueous solubility. Use co-solvents (e.g., DMSO/PBS mixtures) or formulate as nanoparticles .
  • Crystallinity : Amorphous solid dispersions improve bioavailability compared to crystalline forms .

Q. How to address low yields in multi-step syntheses?

Answer:

  • Intermediate purification : Flash chromatography after each step removes side products (e.g., over-reduced byproducts) .
  • Catalyst optimization : Screen Pd catalysts (e.g., Pd(OAc)2 vs. PdCl2) for Suzuki-Miyaura couplings .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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3-Amino-1-(3-fluorophenyl)piperidin-2-one
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